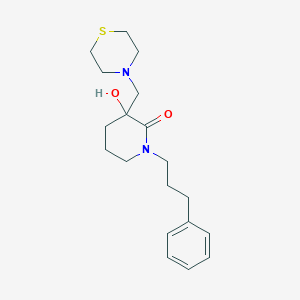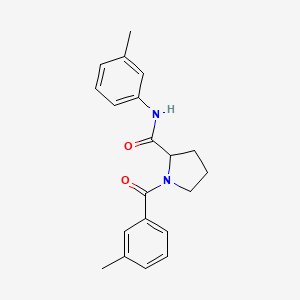
3-hydroxy-1-(3-phenylpropyl)-3-(4-thiomorpholinylmethyl)-2-piperidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-hydroxy-1-(3-phenylpropyl)-3-(4-thiomorpholinylmethyl)-2-piperidinone, also known as Tipepidine, is a synthetic compound that has been extensively studied for its potential therapeutic effects.
Mécanisme D'action
The exact mechanism of action of 3-hydroxy-1-(3-phenylpropyl)-3-(4-thiomorpholinylmethyl)-2-piperidinone is not fully understood. However, it is believed to act as a dopamine reuptake inhibitor and a sigma-1 receptor agonist. 3-hydroxy-1-(3-phenylpropyl)-3-(4-thiomorpholinylmethyl)-2-piperidinone has also been found to modulate the activity of various neurotransmitters, including serotonin, norepinephrine, and glutamate.
Biochemical and Physiological Effects
3-hydroxy-1-(3-phenylpropyl)-3-(4-thiomorpholinylmethyl)-2-piperidinone has been found to modulate the expression of various genes involved in neurotransmitter synthesis and signaling. It has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons. 3-hydroxy-1-(3-phenylpropyl)-3-(4-thiomorpholinylmethyl)-2-piperidinone has also been found to reduce oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
3-hydroxy-1-(3-phenylpropyl)-3-(4-thiomorpholinylmethyl)-2-piperidinone has several advantages for use in lab experiments. It is readily available and can be synthesized in large quantities. 3-hydroxy-1-(3-phenylpropyl)-3-(4-thiomorpholinylmethyl)-2-piperidinone is also stable under normal laboratory conditions. However, 3-hydroxy-1-(3-phenylpropyl)-3-(4-thiomorpholinylmethyl)-2-piperidinone has some limitations, including its relatively low potency and selectivity for its target receptors.
Orientations Futures
There are several future directions for the study of 3-hydroxy-1-(3-phenylpropyl)-3-(4-thiomorpholinylmethyl)-2-piperidinone. One potential area of research is the development of more potent and selective analogs of 3-hydroxy-1-(3-phenylpropyl)-3-(4-thiomorpholinylmethyl)-2-piperidinone. Another area of research is the investigation of the potential therapeutic effects of 3-hydroxy-1-(3-phenylpropyl)-3-(4-thiomorpholinylmethyl)-2-piperidinone in other medical conditions, such as Parkinson's disease and Alzheimer's disease. Furthermore, the potential use of 3-hydroxy-1-(3-phenylpropyl)-3-(4-thiomorpholinylmethyl)-2-piperidinone as a tool for studying the role of neurotransmitters in various physiological and pathological conditions warrants further investigation.
Conclusion
In conclusion, 3-hydroxy-1-(3-phenylpropyl)-3-(4-thiomorpholinylmethyl)-2-piperidinone is a synthetic compound that has been extensively studied for its potential therapeutic effects. It possesses analgesic, anti-inflammatory, and anti-anxiety properties and has been found to be effective in the treatment of depression, schizophrenia, and substance abuse disorders. 3-hydroxy-1-(3-phenylpropyl)-3-(4-thiomorpholinylmethyl)-2-piperidinone has several advantages for use in lab experiments, including its availability and stability. However, it also has some limitations, including its relatively low potency and selectivity for its target receptors. There are several future directions for the study of 3-hydroxy-1-(3-phenylpropyl)-3-(4-thiomorpholinylmethyl)-2-piperidinone, including the development of more potent and selective analogs and the investigation of its potential therapeutic effects in other medical conditions.
Méthodes De Synthèse
3-hydroxy-1-(3-phenylpropyl)-3-(4-thiomorpholinylmethyl)-2-piperidinone can be synthesized through a multi-step process starting with the reaction of 3-phenylpropanal with ethylmagnesium bromide to form 3-phenylpropanol. This intermediate is then reacted with 4-thiomorpholinecarboxaldehyde to form the key intermediate, which is subsequently reacted with piperidin-2-one to yield 3-hydroxy-1-(3-phenylpropyl)-3-(4-thiomorpholinylmethyl)-2-piperidinone.
Applications De Recherche Scientifique
3-hydroxy-1-(3-phenylpropyl)-3-(4-thiomorpholinylmethyl)-2-piperidinone has been extensively studied for its potential therapeutic effects in various medical conditions. It has been shown to possess analgesic, anti-inflammatory, and anti-anxiety properties. 3-hydroxy-1-(3-phenylpropyl)-3-(4-thiomorpholinylmethyl)-2-piperidinone has also been found to be effective in the treatment of depression, schizophrenia, and substance abuse disorders.
Propriétés
IUPAC Name |
3-hydroxy-1-(3-phenylpropyl)-3-(thiomorpholin-4-ylmethyl)piperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O2S/c22-18-19(23,16-20-12-14-24-15-13-20)9-5-11-21(18)10-4-8-17-6-2-1-3-7-17/h1-3,6-7,23H,4-5,8-16H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SARWETRBPOUNCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)N(C1)CCCC2=CC=CC=C2)(CN3CCSCC3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-1-(3-phenylpropyl)-3-(4-thiomorpholinylmethyl)-2-piperidinone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(ethylsulfonyl)-3-[2-(2-fluorophenyl)ethyl]piperidine](/img/structure/B6119297.png)
![N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)acetamide](/img/structure/B6119304.png)
![2-[4-(diphenylmethyl)-1-piperazinyl]-5,6,7,8-tetrahydro-4(3H)-quinazolinone](/img/structure/B6119305.png)
![1-[2-(2-chloro-5-methylphenoxy)propanoyl]-4-[(4-chlorophenyl)sulfonyl]piperazine](/img/structure/B6119307.png)
![2-(4-methoxyphenyl)-N-{[1-(4-pyridinylmethyl)-3-piperidinyl]methyl}acetamide](/img/structure/B6119318.png)
![N-(5-chloro-2-methoxyphenyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6119325.png)

![N-[1-(1,3-benzothiazol-2-yl)-3-piperidinyl]-2,6-dimethoxynicotinamide](/img/structure/B6119343.png)
![1-[2-({[2-(4-morpholinyl)ethyl]amino}methyl)phenoxy]-3-(1-piperidinyl)-2-propanol](/img/structure/B6119351.png)
![methyl 2-[({2-[(4,5-dibromo-2-thienyl)carbonyl]hydrazino}carbonothioyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B6119366.png)
![dimethyl 2-[(4,5-dimethoxy-2-nitrobenzoyl)amino]terephthalate](/img/structure/B6119384.png)
![4-({[5-(2-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetyl}amino)benzoic acid](/img/structure/B6119390.png)
![ethyl 3-[(4-hydroxybenzylidene)amino]-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B6119397.png)
